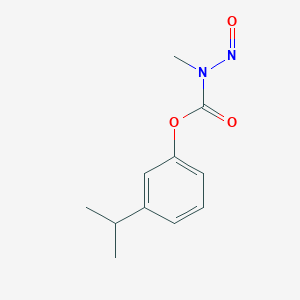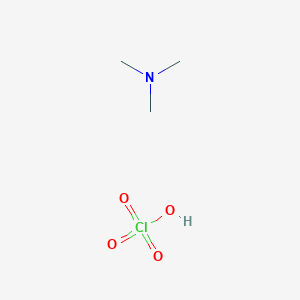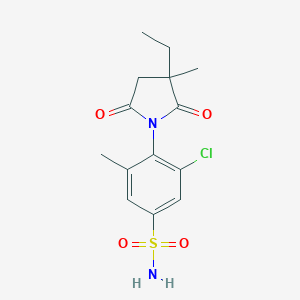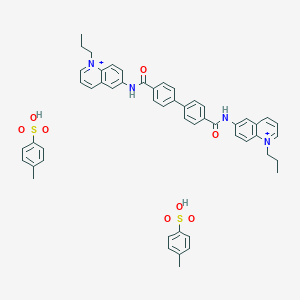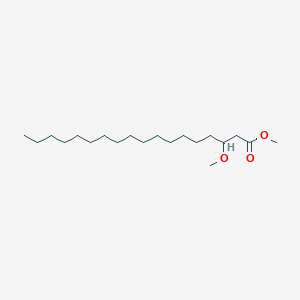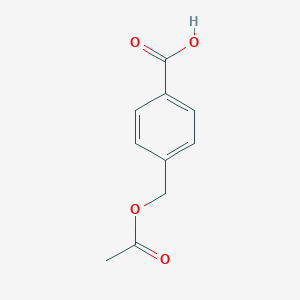
2,4-Octadien-1-ol, (2E,4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E, 4E)-2, 4-Octadien-1-ol, also known as (2E, 4E)-octa-2, 4-dienol or fema 3956, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms (2E, 4E)-2, 4-Octadien-1-ol is considered to be a practically insoluble (in water) and relatively neutral molecule (2E, 4E)-2, 4-Octadien-1-ol has been primarily detected in urine. Within the cell, (2E, 4E)-2, 4-octadien-1-ol is primarily located in the membrane (predicted from logP) and cytoplasm (2E, 4E)-2, 4-Octadien-1-ol has a mild, chicken, and creamy taste.
Mechanism of Action
Target of Action
It is suggested that the compound may interact with cellular components such as membranes .
Mode of Action
It is suggested that the compound may interact with cellular membranes, potentially disrupting their function . This interaction could lead to changes in cell behavior, such as reduced motility and adhesion .
Biochemical Pathways
It is suggested that the compound may influence pathways related to carbohydrate metabolism, energy metabolism, and the cell membrane . The downstream effects of these changes could include altered cell behavior and responses to environmental stimuli.
Pharmacokinetics
In silico studies of similar compounds suggest that they may have proper pharmacokinetics and drug likeness properties . These properties could impact the bioavailability of the compound, influencing its efficacy and potential uses.
Result of Action
It is suggested that the compound may induce changes in cell behavior, such as reduced motility and adhesion . Additionally, it may produce oxidative stress on certain organisms, inhibit antioxidant enzyme and ATPase activity, and increase cell membrane permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2E,4E)-octa-2,4-dien-1-ol. For instance, the presence of other compounds or organisms may affect the compound’s activity . Additionally, factors such as pH, temperature, and light conditions could potentially influence the compound’s stability and effectiveness.
Properties
CAS No. |
18409-20-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2Z,4E)-octa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6- |
InChI Key |
LMBAOEUOOJDUBP-DEQVHDEQSA-N |
SMILES |
CCCC=CC=CCO |
Isomeric SMILES |
CCC/C=C/C=C\CO |
Canonical SMILES |
CCCC=CC=CCO |
boiling_point |
75.00 °C. @ 0.50 mm Hg |
density |
0.864-0.874 |
Key on ui other cas no. |
18409-20-6 |
physical_description |
Colourless liquid; green aroma |
solubility |
Insoluble in water; soluble in fat soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Octadien-1-ol, (2E,4E)- in biological systems?
A1: 2,4-Octadien-1-ol, (2E,4E)- plays a crucial role in the chemical ecology of certain organisms. For instance, it acts as a trail attractant for the subterranean termite species Reticulitermes lucifugus []. This indicates its potential use in pest control strategies targeting this specific termite species.
Q2: Could you elaborate on the synthesis of 2,4-Octadien-1-ol, (2E,4E)-?
A2: The synthesis of 2,4-Octadien-1-ol, (2E,4E)- often involves a stereoselective approach to ensure the desired isomer is produced. A key step in the process utilizes a copper-mediated coupling reaction. This reaction involves 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and the mesyl ester of 2,4-Octadien-1-ol, (2E,4E)- to construct the desired carbon skeleton of the molecule [].
Q3: Is there any research exploring the potential of 2,4-Octadien-1-ol, (2E,4E)- as a target for pest control?
A3: While the provided research primarily focuses on the synthesis and confirmation of 2,4-Octadien-1-ol, (2E,4E)- as a trail attractant for Reticulitermes lucifugus, this finding holds significant potential for pest control applications []. Further research could investigate the development of baits or traps that exploit the termite's attraction to this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


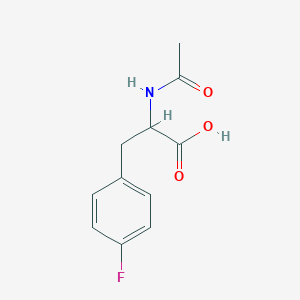
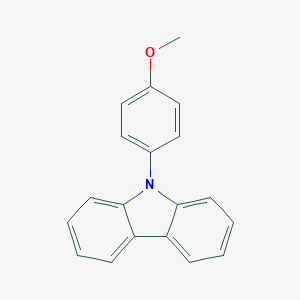


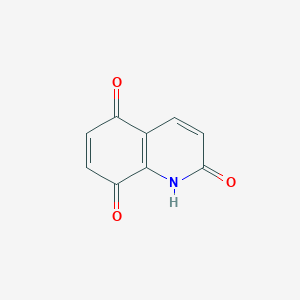
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
